molecular formula C12H12N2O3S2 B12675056 Alanine, N-acetyl-3-(2-benzothiazolylthio)- CAS No. 452-45-9

Alanine, N-acetyl-3-(2-benzothiazolylthio)-

Cat. No.: B12675056
CAS No.: 452-45-9
M. Wt: 296.4 g/mol
InChI Key: GAUQSUDLUOOMGT-VIFPVBQESA-N
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Description

Alanine, N-acetyl-3-(2-benzothiazolylthio)- is a compound that combines the properties of alanine, a non-essential amino acid, with a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alanine, N-acetyl-3-(2-benzothiazolylthio)- typically involves the condensation of 2-aminobenzenethiol with alanine derivatives. The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the desired product . The process may also involve the use of protecting groups to ensure the selective reaction of functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

Alanine, N-acetyl-3-(2-benzothiazolylthio)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dioxane, methanol, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Alanine, N-acetyl-3-(2-benzothiazolylthio)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Alanine, N-acetyl-3-(2-benzothiazolylthio)- involves its interaction with specific molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

CAS No.

452-45-9

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

(2R)-2-acetamido-3-(1,3-benzothiazol-2-ylsulfanyl)propanoic acid

InChI

InChI=1S/C12H12N2O3S2/c1-7(15)13-9(11(16)17)6-18-12-14-8-4-2-3-5-10(8)19-12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17)/t9-/m0/s1

InChI Key

GAUQSUDLUOOMGT-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=NC2=CC=CC=C2S1)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=NC2=CC=CC=C2S1)C(=O)O

Origin of Product

United States

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